1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C12H10F2O4 It is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a difluorobenzodioxole moiety
Preparation Methods
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile.
Cyclization: The acetonitrile undergoes cyclization to form the cyclobutane ring.
Hydrolysis: The nitrile group is hydrolyzed to form the carboxylic acid.
In an industrial setting, the reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as chloroform, dichloromethane, and methanol, and the reactions are typically carried out under inert atmosphere at controlled temperatures .
Chemical Reactions Analysis
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The difluorobenzodioxole moiety can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a feed additive to reduce microbial contamination
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets. The difluorobenzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical reactivity and biological activity.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarboxylic Acid: The presence of a cyclopentane ring introduces different steric and electronic effects.
The uniqueness of this compound lies in its specific ring structure and the presence of the difluorobenzodioxole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10F2O4 |
---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F2O4/c13-12(14)17-8-3-2-7(6-9(8)18-12)11(10(15)16)4-1-5-11/h2-3,6H,1,4-5H2,(H,15,16) |
InChI Key |
RBMUVCNDNMLWAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.